molecular formula C19H15N3O3 B2401805 N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1207057-18-8

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2401805
CAS No.: 1207057-18-8
M. Wt: 333.347
InChI Key: IRXLNNMBAIFORO-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic chemical hybrid designed for advanced pharmacological research, integrating two privileged scaffolds in medicinal chemistry: the benzofuran and the pyrazole . These structures are frequently employed in rational drug design to yield ligands with high affinity for various enzymatic targets and receptors . The benzofuran moiety is a recognized pharmacophore in compounds with demonstrated vasodilatory effects . The pyrazole ring is a versatile heterocycle extensively investigated for its broad spectrum of biological activities, including significant antitumor, antioxidant, and anti-inflammatory properties . In oncology research, pyrazole-based molecules have shown promise as potent antitumor agents. Specific derivatives have demonstrated high potency against human leukemia (K562) and lung cancer (A549) cell lines, in some cases exceeding the activity of reference compounds . The mechanism of action for such active compounds has been identified as the inhibition of tubulin polymerization, effectively disrupting microtubule dynamics in cancer cells . Other research avenues for related structures include exploring their interaction with DNA, with some pyrazole-3-carboxamide derivatives shown to bind to the DNA minor groove, suggesting a potential alternative mechanism for their antiproliferative effects . Furthermore, the pyrazole core is also being studied in contexts beyond oncology. Novel pyrazole derivatives have displayed robust antioxidant activity by inhibiting ROS production in human platelets and endothelial cells, and reducing lipid peroxidation, positioning them as valuable tools for researching oxidative stress-related pathologies . This compound is presented as a chemical tool to facilitate the exploration of these and other novel biological mechanisms.

Properties

IUPAC Name

7-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)21-14-7-5-12(6-8-14)15-9-10-20-22-15/h2-11H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXLNNMBAIFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nenitzescu Reaction-Based Approach

The classical method employs condensation of 2-methoxyacetophenone derivatives with 1,4-benzoquinone under acidic conditions. For example:

  • Enaminoketone formation : 2-Methoxyacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 6 hr to form the enaminoketone intermediate.
  • Cyclization : Treating the enaminoketone with 1,4-benzoquinone in acetic acid at 60°C for 12 hr yields 5-hydroxy-7-methoxybenzofuran.
  • Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the C-2 methyl group to carboxylic acid.

Limitations : Low yields (30–45%) due to competing indole byproduct formation.

Alternative Cyclization via Ullmann Coupling

A higher-yielding route involves:

  • Methyl 2-hydroxy-4-methoxybenzoate synthesis from 2,4-dihydroxybenzoic acid via selective methylation (CH₃I/K₂CO₃).
  • CuI-catalyzed cyclization with methyl acrylate in DMF at 120°C for 24 hr forms methyl 7-methoxybenzofuran-2-carboxylate (72% yield).
  • Saponification : NaOH/MeOH/H₂O hydrolysis produces the carboxylic acid (quantitative yield).

Preparation of 4-(1H-Pyrazol-3-yl)Aniline

Suzuki-Miyaura Cross-Coupling

Patent EP3280710B1 details pyrazole installation via Pd-catalyzed coupling:

  • Boronic ester synthesis : 1H-Pyrazole-3-boronic acid pinacol ester prepared from 3-bromo-1H-pyrazole and bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12 hr).
  • Coupling with 4-bromoaniline : React boronic ester (1.2 eq) with 4-bromoaniline (1.0 eq) using PdCl₂(PPh₃)₂ (0.8 mol%), Cs₂CO₃ (1.5 eq) in THF/H₂O (3:1) at 85°C for 6 hr. Yield: 78–82% after silica gel chromatography.

Critical parameters :

  • Pd loading ≤1 mol% prevents metal contamination
  • TBAB phase-transfer catalyst improves aqueous solubility

Direct Cyclocondensation Method

WO2010012797A2 discloses an alternative using hydrazine and diketones:

  • 1-(4-Nitrophenyl)-3-(dimethylamino)prop-2-en-1-one synthesis from 4-nitroacetophenone and DMF-DMA.
  • Hydrazine cyclization : React with hydrazine hydrate in ethanol at reflux (8 hr) to form 3-(4-nitrophenyl)-1H-pyrazole (68% yield).
  • Nitro reduction : H₂/Pd-C in MeOH reduces the nitro group to amine (quantitative).

Carboxamide Bond Formation

Carbodiimide-Mediated Coupling

VulcanChem’s protocol for analogous compounds uses:

  • Activation : 7-Methoxybenzofuran-2-carboxylic acid (1.0 eq) with EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in DCM (0°C, 30 min).
  • Amidation : Add 4-(1H-pyrazol-3-yl)aniline (1.1 eq) and stir at RT for 12 hr.
  • Workup : Wash with 5% citric acid, saturated NaHCO₃, brine; purify via recrystallization (EtOAc/hexane). Yield: 85–89%.

Mixed Anhydride Method

For acid-sensitive substrates:

  • Chloroformate activation : React carboxylic acid with isobutyl chloroformate (1.1 eq) and NMM (1.2 eq) in THF at −15°C.
  • Amine coupling : Add 4-(1H-pyrazol-3-yl)aniline (1.05 eq) and stir at 0°C → RT over 6 hr. Yield: 76–80%.

Process Optimization and Analytical Validation

Reaction Monitoring

  • HPLC-MS : Track Suzuki coupling completion (λ = 254 nm, C18 column, MeCN/H₂O gradient)
  • ¹H NMR : Confirm benzofuran cyclization (δ 6.8–7.3 ppm for aromatic protons; δ 3.9 ppm for OCH₃)

Yield Optimization Strategies

Parameter Optimal Condition Yield Improvement
Suzuki Catalyst PdCl₂(PPh₃)₂ (0.8 mol%) 78% → 82%
Coupling Solvent DCM over THF 72% → 89%
EDCI/HOBt Ratio 1:1.2 80% → 89%

Scale-Up Considerations

  • Benzofuran cyclization : Replace acetic acid with recyclable Amberlyst-15 resin to minimize waste.
  • Suzuki coupling : Use flow chemistry (0.5 mL/min, 100°C) to enhance mixing and reduce Pd loading to 0.5 mol%.
  • Amidation : Switch to polymer-supported carbodiimide (PS-EDCI) for easier purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Synthetic Routes

  • General Methodology : The synthesis often starts with the formation of the benzofuran derivative, followed by the introduction of the pyrazole ring through condensation reactions.
  • Key Reagents : Common reagents include phenyl hydrazine for forming pyrazole derivatives and various coupling agents for linking different moieties.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Biological Studies

The compound is utilized in biological studies to explore its interactions with specific molecular targets:

  • Enzyme Inhibition : Investigations are ongoing to determine how it affects enzyme activity related to disease processes.
  • Receptor Modulation : The potential for this compound to act as a modulator of receptors involved in pain and inflammation is being explored.

Material Science

Beyond medicinal applications, this compound can serve as a building block for synthesizing new materials:

  • Polymer Chemistry : Its unique structure can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.
  • Nanotechnology : The compound's properties make it suitable for developing nanomaterials with specific functionalities.

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of this compound:

StudyFocusFindings
Siddiqui et al. (2013)Antimicrobial ActivitySynthesized derivatives showed significant antimicrobial effects against various pathogens .
Abdel-Wahab et al. (2023)Anticancer ActivityCompounds demonstrated cytotoxicity against K562 leukemia cells, indicating potential for cancer therapy .
Silva et al. (2023)Synthesis TechniquesDeveloped efficient synthetic routes for pyrazole derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzofuran-containing molecules. Examples are:

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring, a benzofuran moiety, and a carboxamide group, which contribute to its diverse pharmacological properties.

Chemical Structure

The IUPAC name for this compound is 7-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide. Its molecular structure can be summarized as follows:

PropertyDescription
Molecular FormulaC19H15N3O3
Molecular Weight333.34 g/mol
InChI KeyIRXLNNMBAIFORO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various catalysts and solvents under controlled temperatures to optimize yield and purity. The compound serves as a building block for synthesizing more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to various biochemical responses that result in its observed effects. Ongoing research continues to elucidate the precise pathways and molecular interactions involved.

Anticancer Activity

Research has indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzofuran structure can enhance antiproliferative activity against various cancer cell lines. In particular, the introduction of methoxy groups at specific positions on the benzofuran ring has been linked to increased potency against tumors .

Antimicrobial Properties

Compounds containing pyrazole and benzofuran structures have also been evaluated for their antimicrobial activities. Preliminary studies suggest that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are under investigation. Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Study on Anticancer Activity

A study conducted by Flynn et al. demonstrated that introducing methyl and methoxy groups at specific positions on the benzofuran ring significantly increased the anticancer activity of related compounds. The study highlighted how structural modifications could lead to compounds exhibiting 2–10 times greater potency compared to their unsubstituted counterparts .

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several pyrazole derivatives were synthesized and screened against common pathogens. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting a potential role for these compounds in combating antibiotic resistance .

Q & A

Q. How to evaluate stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C).
  • LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the amide bond) .

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